2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Description

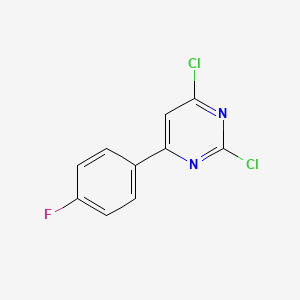

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-1-3-7(13)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLFWYQWFPLRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469828 | |

| Record name | 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833472-84-7 | |

| Record name | 2,4-dichloro-6-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2,4 Dichloro 6 4 Fluorophenyl Pyrimidine Scaffold

Nucleophilic Aromatic Substitution at Pyrimidine (B1678525) Halogen Positions (C2 and C4)

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by halogen leaving groups. acs.org For 2,4-dichloropyrimidines, the reactivity of the halogen positions generally follows the established order of C4(6) > C2 >> C5. acs.org This preferential reactivity is attributed to the greater stability of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position. acs.orgstackexchange.com The negative charge in this intermediate can be effectively delocalized onto the adjacent nitrogen atom, a stabilization that is less pronounced for attack at the C2 position. stackexchange.comstackexchange.com

While the C4 position is intrinsically more reactive, amination reactions on 2,4-dichloropyrimidines using neutral nucleophiles can often lead to poor regioselectivity, yielding isomer mixtures that are challenging to separate. acs.org For instance, the reaction of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine with dibutylamine (B89481) under standard SNAr conditions (K2CO3 in DMAc) produces a modest 70:30 ratio of the desired C4-substituted isomer to the C2-substituted isomer. acs.org

To overcome this limitation, highly regioselective amination protocols have been developed. Research has demonstrated that palladium catalysis significantly enhances selectivity for C4 substitution with aliphatic secondary amines. acs.org When using a palladium acetate/dppb catalyst system with lithium hexamethyldisilyazide (LiHMDS) as the base, the amination of this compound proceeds with excellent regioselectivity, favoring the C4 isomer. acs.org

Interestingly, for reactions with more nucleophilic aromatic amines, such as N-methylaniline, a catalyst is not required to achieve high C4 selectivity, particularly at reduced temperatures. acs.org The high degree of regioselectivity in these reactions is rationalized by the formation of a more stable para-quinoid Meisenheimer intermediate during attack at C4, as opposed to the less stable ortho-quinoid intermediate that would result from attack at C2. acs.org

| Nucleophile | Conditions | C4:C2 Isomer Ratio | Yield | Reference |

| Dibutylamine | K₂CO₃, DMAc, rt | 70:30 | 95% | acs.org |

| Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | >98:2 | 93% | acs.org |

| Morpholine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | >98:2 | 96% | acs.org |

| N-Methylaniline | No Catalyst, THF, -60 °C | 97:3 | 95% | acs.org |

| Aniline (B41778) | No Catalyst, BuOH, 125 °C | 70:30 | 85% | acs.org |

The this compound scaffold reacts with a variety of nucleophiles beyond secondary amines. Its reactivity pattern allows for sequential substitutions, where the more reactive C4 position can be functionalized first, followed by substitution at the C2 position under different conditions. This scaffold readily reacts with both aliphatic and aromatic amines. acs.org

Based on the chemistry of related dichloropyrimidines, it is expected to react with other nucleophiles such as thio-derivatives. For example, the introduction of thiomethyl groups at the C2 position of other pyrimidine derivatives has been reported as a key modification step. nih.gov The use of 2-chloro-4-thiomethoxy pyrimidines has been employed to direct amination exclusively to the C2 position, showcasing the utility of thio-substituents in controlling reactivity. mit.edu This suggests that thiols and their corresponding anions (thiolates) are effective nucleophiles for substitution at the C4 and/or C2 positions of this compound, leading to thioether-substituted pyrimidine derivatives.

Further Functionalization of the Phenyl Moiety

While many synthetic strategies focus on the pyrimidine ring, the 6-(4-fluorophenyl) group offers an additional site for modification. The initial scaffold itself is typically synthesized via a Suzuki coupling reaction between a tri- or dichloropyrimidine and 4-fluorophenylboronic acid. acs.org By using different substituted phenylboronic acids, a variety of functionalities can be introduced onto the phenyl ring from the outset. For example, 6-(4-methoxyphenyl)-2,4-dichloropyrimidine has been synthesized using this approach. acs.org

Further functionalization of the existing 4-fluorophenyl ring is also a viable strategy. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), although this typically requires strong electron-withdrawing groups on the ring and potent nucleophiles. orgsyn.org More commonly, electrophilic aromatic substitution could be employed to introduce new groups, though the deactivating nature of the pyrimidine ring might influence the reactivity of the attached phenyl group. A more versatile approach involves palladium-catalyzed cross-coupling reactions. For instance, after initial derivatization of the pyrimidine core, the phenyl moiety could be further functionalized. An example from a related system involves the palladium-catalyzed arylation of a phenyl group attached to a fused pyrrolo[2,3-d]pyrimidine ring, demonstrating that such late-stage modifications are feasible. rsc.org

Oxidative and Reductive Transformations of Pyrimidine Derivatives

Derivatives of this compound can undergo various oxidative and reductive transformations. The pyrimidine ring, being electron-deficient, is generally more susceptible to reduction than oxidation. The reductive pathway is a known catabolic route for pyrimidines in biological systems, involving enzymes like dihydropyrimidine (B8664642) dehydrogenase to reduce the 5,6-double bond. umich.edu In a laboratory setting, catalytic hydrogenation can be used to achieve similar transformations, such as the reduction of chloro-substituents, which has been used for structural verification of reaction products. wuxiapptec.com

Oxidative transformations can also be applied, often to degrade the molecule for structural analysis. nih.gov Methods like ozonolysis or periodate (B1199274) oxidation can cleave specific bonds, which is a useful technique in the structural elucidation of complex natural products containing heterocyclic rings. nih.gov While specific studies on the oxidative and reductive transformation of this compound are not extensively documented, the general principles of pyrimidine chemistry suggest that functional groups on the scaffold, such as a nitro group introduced onto the phenyl ring, could be selectively reduced to an amine, or the pyrimidine ring itself could be reduced under appropriate conditions.

Ring System Modifications and Fused Pyrimidine Architectures

A significant strategy in medicinal chemistry involves using the pyrimidine scaffold as a foundation for constructing more complex fused heterocyclic systems. Derivatives of this compound are ideal precursors for such modifications. After replacing the chlorine atoms with amino groups, subsequent intramolecular or intermolecular cyclization reactions can lead to a variety of fused architectures.

Examples of fused systems derived from pyrimidine precursors include:

Pyrrolo[2,3-d]pyrimidines: These can be synthesized from appropriately substituted pyrimidines, as demonstrated in the total synthesis of the marine alkaloid rigidin. rsc.org

Thiazolo[3,2-c]pyrimidines: This fused system is noted for its biological activities and can be constructed from pyrimidine thio-derivatives. mdpi.com

Pteridines (Pyrazino[2,3-d]pyrimidines): These are readily formed from the cyclization of 5,6-diaminopyrimidine precursors with α-dicarbonyl compounds. nih.gov

Purine Analogs: The pyrimidine ring is the core of purines, and various synthetic methods exist to construct the imidazole (B134444) portion onto a pre-existing pyrimidine ring.

These ring-forming reactions significantly expand the chemical space accessible from the initial this compound scaffold, allowing for the creation of rigid, polycyclic molecules with diverse pharmacological potential. nih.govsciencescholar.us

Pharmacological and Biological Investigations of 2,4 Dichloro 6 4 Fluorophenyl Pyrimidine and Its Derivatives

Anticancer and Antitumor Potential

The pyrimidine (B1678525) core, particularly when substituted at the 2, 4, and 6 positions, is a foundational structure for the development of numerous anticancer agents. Derivatives of 2,4-dichloropyrimidine (B19661) have been a major focus of research, leading to the discovery of potent inhibitors of critical cellular processes involved in cancer progression. clausiuspress.com

Inhibition of Kinase Enzymes

Kinase enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives have been extensively developed as kinase inhibitors, targeting various members of the kinome.

Tyrosine Kinases (e.g., EGFR, VEGFR-2): The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key targets in cancer therapy. clausiuspress.com The 2,4-dichloropyrimidine moiety serves as a versatile starting material for synthesizing potent EGFR inhibitors. clausiuspress.comnih.gov For instance, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been designed as potential inhibitors of EGFR mutants like T790M/L858R, which are responsible for resistance to first-generation EGFR-targeted therapies in non-small cell lung cancer (NSCLC). nih.gov One promising compound, L-18, demonstrated significant inhibitory activity (81.9%) against the EGFRT790M/L858R kinase. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from dichloropyrimidine precursors, have shown potent inhibition of VEGFR-2. nih.gov These compounds often exhibit selectivity for VEGFR-2 over other kinases like PDGFR and FGFR. nih.gov The strategic placement of substituents, such as a 2,4-dichlorophenylmethyl group, can modulate the inhibitory profile, shifting activity between EGFR and VEGFR-2. nih.gov

Aurora Kinases: Aurora kinases are essential for cell division, and their inhibition is a valid strategy for cancer treatment. Researchers have developed pyrimidine-based inhibitors that target Aurora A kinase. nih.govacs.org A novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives was identified as potent Aurora A inhibitors that induce a specific "DFG-out" conformation, leading to reduced levels of oncogenic proteins like cMYC and MYCN. nih.govacs.org

| Derivative Class | Target Kinase(s) | Key Findings | Reference(s) |

| 2,4-Dichloro-6-methylpyrimidines | EGFRT790M/L858R | Compound L-18 showed 81.9% inhibition and an IC50 of 0.65 µM against H1975 cells. | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2, EGFR | Disubstituted anilino derivatives showed good VEGFR-2 inhibitory activity. | nih.gov |

| Pyrimidine-2,4-diamines | Aurora A | Induced DFG-out conformation, reduced cMYC/MYCN levels. | nih.govacs.org |

| Quinazoline-based Pyrimidodiazepines | EGFR, VEGFR-2 | Compounds displayed strong binding affinities to EGFR and VEGFR-2 receptors. | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleotides, making it a well-established target for anticancer drugs. nih.govmdpi.comrjpbr.com Inhibition of DHFR disrupts the folate pathway, leading to "thymineless death" in rapidly proliferating cancer cells. nih.gov Many DHFR inhibitors are characterized by heterocyclic structures, with substituted 2,4-diamino pyrimidine motifs being particularly common in non-classical antifolates. rjpbr.com

Thieno[2,3-d]pyrimidine derivatives have been synthesized as potent dual inhibitors of both human DHFR and thymidylate synthase (TS). nih.gov For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid was identified as a highly potent dual inhibitor with IC50 values of 20 nM for human DHFR and 40 nM for human TS. nih.gov Other research has focused on 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives as non-classical DHFR inhibitors, with some compounds showing IC50 values as low as 0.46 µM against recombinant human DHFR (rhDHFR). mdpi.com

| Derivative Class | Target Enzyme | IC50 Value (Human DHFR) | Reference(s) |

| Thieno[2,3-d]pyrimidines | DHFR, TS | 20 nM | nih.gov |

| 2,4-Diaminopyrido[3,2-d]pyrimidines | DHFR | 0.46 µM | mdpi.com |

| 2,3,6-Substituted quinazolin-4(3H)-ones | DHFR (bovine liver) | 0.02 µM | mdpi.com |

| 2-Mercapto-quinazolin-4(3H)-one | DHFR (bovine liver) | 0.01 µM | mdpi.com |

Mechanisms of Action in Cancer Cell Lines

The anticancer effects of 2,4-dichloropyrimidine derivatives are executed through various cellular mechanisms.

Induction of Apoptosis and Cell Cycle Arrest: A key mechanism is the induction of programmed cell death, or apoptosis. The derivative L-18 was shown to induce apoptosis in H1975 lung cancer cells in a dose-dependent manner. nih.gov It also caused a cell-cycle-blocking effect, halting the proliferation of cancer cells. nih.gov Other 2-amino-4-aryl-pyrimidine derivatives have been found to trigger mitochondrial-related apoptosis by increasing intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.org This process is associated with the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of the caspase cascade. rsc.org

Inhibition of Cell Migration and Invasion: The spread of cancer cells to distant organs, or metastasis, is a major cause of mortality. Pyrimidine derivatives have been shown to inhibit the key processes of cell migration and invasion. Compound L-18 could dose-dependently inhibit the migration and invasion of H1975 cells. nih.gov Another compound, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), significantly suppressed wound healing, cellular invasion, and the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix to facilitate invasion. researchgate.net

Modulation of Signaling Pathways: The anticancer activity of these compounds is often linked to their ability to interfere with critical cancer-promoting signaling pathways. clausiuspress.com Western blot analyses have revealed that certain 2-amino-4-aryl-pyrimidine derivatives can simultaneously suppress both the RAS/Raf/MEK/ERK and the PI3K/AKT/mTOR signaling pathways, both of which are central to cancer cell growth and survival. rsc.org Similarly, the compound ADQ was found to exert its anti-proliferative effects by inhibiting the Akt signaling pathway and reducing the expression of the transcription factor Twist1, which is involved in the epithelial-mesenchymal transition, a key step in metastasis. researchgate.net

Antimicrobial Activities: Antibacterial, Antifungal, and Antiviral Efficacy

Beyond their anticancer potential, derivatives of 2,4-dichloropyrimidine have demonstrated significant antimicrobial properties, highlighting their versatility as a scaffold for drug development. thepharmajournal.comresearchgate.net

Anti-Influenza Activity

Influenza virus infections pose a continuous global health threat, necessitating the development of new antiviral agents to combat drug resistance. nih.gov The pyrimidine nucleus is a key feature in several compounds investigated for anti-influenza activity. nih.gov Research has shown that certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives are potent inhibitors of both type A and type B influenza viruses, with some achieving an average 50% effective concentration (EC50) for plaque inhibition in the range of 0.01-0.1 µM. nih.gov The antiviral potency of these derivatives was found to be influenced by substituents at the 5 and 6-positions of the pyrimidine ring, with a chlorine or methoxy (B1213986) group at the 6-position enhancing efficacy. nih.gov More recently, a pyrimidine derivative with a phenyl and a 4-chlorophenyl ring at the C4 and C6 positions, respectively, emerged as a promising inhibitor of the viral RNA-dependent RNA polymerase (RdRp) by disrupting the protein-protein interaction between the PA and PB1 subunits. nih.gov This compound showed an EC50 of 2.8 µM in a plaque reduction assay. nih.gov

Spectrum of Activity Against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of 2,4-dichloropyrimidine have been evaluated for their efficacy against a range of bacterial pathogens. These studies often reveal a broad spectrum of activity, though with differing potency against Gram-positive and Gram-negative bacteria.

Investigations into S-substituted 4,6-dichloro-2-mercaptobenzimidazoles, which can be conceptually linked to dichlorinated aromatic systems, showed that Gram-negative bacteria generally have lower susceptibility compared to Gram-positive bacteria. nih.gov However, certain compounds, such as 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole, were highly active, with Minimum Inhibitory Concentrations (MICs) for Gram-positive bacteria ranging from 0.78-50 µg/ml, making them significantly more potent than the standard drug nitrofurantoin (B1679001) against several strains. nih.gov Among Gram-negative bacteria, Stenotrophomonas maltophilia and Bordetella bronchiseptica were found to be the most sensitive to these derivatives. nih.gov

Other studies on N-formyl tetrahydropyrimidine (B8763341) derivatives showed that activity is highly dependent on the substituents on the benzene (B151609) ring attached to the pyrimidine nucleus. chemrevlett.com The presence of electron-withdrawing groups like -F, -Cl, and -NO2 was noted to enhance antibacterial activity. chemrevlett.com For example, a derivative with a 4-F substituted benzene ring was found to be active against Bacillus coccus and Staphylococcus aureus. chemrevlett.com

| Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference(s) |

| Dichloro-mercaptobenzimidazoles | Gram-positive bacteria | MIC: 0.78-50 µg/ml | nih.gov |

| Dichloro-mercaptobenzimidazoles | S. maltophilia, B. bronchiseptica | MIC ≤100 µg/ml | nih.gov |

| Dichloro-mercaptobenzimidazoles | Pseudomonas aeruginosa | MIC >400 µg/ml | nih.gov |

| N-formyl tetrahydropyrimidines | Bacillus coccus, Staphylococcus aureus | Active (Zone of inhibition observed) | chemrevlett.com |

| 2,4-Disubstituted-6-thiophenyl-pyrimidines | MRSA, VREs | MIC: 2 µg/mL | thepharmajournal.com |

Efficacy Against Fungal Pathogens

Derivatives of 2,4-dichloro-6-(4-fluorophenyl)pyrimidine have demonstrated notable efficacy against a range of fungal pathogens, particularly those affecting agriculture. The inherent antifungal properties of the pyrimidine nucleus have been augmented through various chemical modifications, leading to the development of potent fungicidal agents. nih.gov

Research has shown that novel pyrimidine derivatives exhibit significant in vitro antifungal activities against several phytopathogenic fungi. nih.gov For instance, certain synthesized pyrimidine compounds have displayed inhibitory effects against Botrytis cinerea, the causative agent of gray mold disease in various crops. frontiersin.orgnih.govnih.gov In one study, seventeen new pyrimidine derivatives containing an amide moiety were synthesized and tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.orgnih.gov The results indicated that some of these compounds exhibited superior antifungal activity compared to the commercial fungicide Pyrimethanil. frontiersin.orgnih.gov Specifically, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed an excellent EC50 value of 10.5 μg/ml against Phompsis sp., which was significantly better than that of Pyrimethanil (32.1 μg/ml). frontiersin.orgnih.gov

Another study focused on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety. nih.gov The in vitro antifungal screening of these compounds against various plant pathogens revealed that most of them possessed obvious antifungal activities. nih.govfrontiersin.org Notably, compounds 4 , 5h , 5o , and 5r demonstrated significant efficacy against three of the four tested strains of Botrytis cinerea, suggesting their potential as lead structures for developing new fungicides. nih.gov The introduction of a halogen atom into the structure was found to enhance the antifungal activities against Botrytis cinerea. frontiersin.org

The table below summarizes the antifungal activity of selected pyrimidine derivatives against various fungal pathogens.

| Compound/Derivative | Fungal Pathogen | Activity Metric | Result | Reference |

| 5o | Phompsis sp. | EC50 | 10.5 µg/ml | frontiersin.orgnih.gov |

| Pyrimethanil (Control) | Phompsis sp. | EC50 | 32.1 µg/ml | frontiersin.orgnih.gov |

| 5f | Phomopsis sp. | Inhibition Rate at 50 µg/ml | 100% | frontiersin.orgnih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | Inhibition Rate at 50 µg/ml | 85.1% | frontiersin.orgnih.gov |

| H9 (2-chlorophenyl derivative) | Sclerotinia sclerotiorum | Inhibition | 43.07% | mdpi.com |

| H7 (2,5-dimethoxyphenyl derivative) | Sclerotinia sclerotiorum | Inhibition | 42.23% | mdpi.com |

| H9 (2-chlorophenyl derivative) | Fusarium culmorum | Inhibition | 46.75% | mdpi.com |

Anti-Inflammatory Applications and COX Inhibition

The anti-inflammatory potential of pyrimidine derivatives has been a significant area of investigation, with many compounds demonstrating potent inhibitory effects on key inflammatory mediators. rsc.org The primary mechanism underlying the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov

Studies have shown that pyrimidine derivatives can act as selective COX-2 inhibitors. mdpi.comnih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov A series of pyrimidine-5-carbonitriles were designed and evaluated for their COX-2 inhibitory activity. nih.gov The results showed that several of these compounds exhibited potent and selective inhibition of COX-2, with IC50 values in the submicromolar range. nih.gov For example, compounds 3b , 5b , and 5d were identified as highly active derivatives, with their COX-2 inhibitory action being comparable to Celecoxib and significantly more potent than Nimesulide. nih.gov

In another study, novel pyrimidine derivatives were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activities. tandfonline.com Compounds 3 and 4a demonstrated excellent inhibitory potential against both COX-1 and COX-2, with IC50 values for COX-2 being 0.85 µM and 0.65 µM, respectively. tandfonline.com These values are comparable to the standard drug Celecoxib (IC50 = 0.56 µM for COX-2). tandfonline.com Furthermore, some pyrimidine-based compounds have been developed as fluorescent probes for imaging COX-2 expression, which is often upregulated in inflammatory and cancerous tissues. rsc.org

The table below presents the COX inhibitory activity of selected pyrimidine derivatives.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| L1 | >100 | 1.1 | >90.9 | mdpi.comnih.gov |

| L2 | 25.3 | 1.3 | 19.5 | mdpi.comnih.gov |

| Meloxicam (Control) | 21.2 | 1.2 | 17.7 | mdpi.comnih.gov |

| Piroxicam (Control) | 10.2 | 10.5 | 0.97 | mdpi.comnih.gov |

| 3 | 5.50 | 0.85 | 6.47 | tandfonline.com |

| 4a | 5.05 | 0.65 | 7.77 | tandfonline.com |

| Celecoxib (Control) | 6.34 | 0.56 | 11.32 | tandfonline.com |

| Ibuprofen (Control) | 3.1 | 1.2 | 2.58 | tandfonline.com |

| 3b | - | 0.20 | - | nih.gov |

| 5b | - | 0.18 | - | nih.gov |

| 5d | - | 0.16 | - | nih.gov |

| Nimesulide (Control) | - | 1.68 | - | nih.gov |

Neuropharmacological and CNS-Active Properties

Pyrimidine derivatives have emerged as a versatile scaffold for the development of agents targeting the central nervous system (CNS). nih.gov Research has demonstrated their potential in modulating various neurological pathways, leading to sedative, anticonvulsant, and neuroprotective effects. nih.govnih.gov

A study on pyrimidine-8-on[2,1-f]theophylline-9-alkylcarboxylic acids derivatives revealed that these compounds produced significant sedative effects in behavioral tests. nih.gov They were found to inhibit spontaneous locomotor activity and potentiate sedation, suggesting potential hypnotic or tranquilizing properties. nih.gov

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several pyrimidine derivatives have been investigated as potential cholinesterase inhibitors. acs.orgacs.orgnih.gov

A series of new pyrimidine and pyridine (B92270) diamines were designed as dual-binding site inhibitors of cholinesterases. acs.orgacs.org Many of these compounds were found to be mixed or uncompetitive inhibitors of AChE and/or BChE in the nanomolar range. acs.orgacs.org For instance, compound 9 was the most active on Electrophorus electricus AChE (EeAChE) with a Ki of 0.312 µM, while compound 22 was the most potent inhibitor of equine BChE (eqBChE) with a Ki of 0.099 µM. acs.orgacs.org

In another study, 2,4-disubstituted pyrimidine derivatives were synthesized and evaluated as cholinesterase inhibitors. researchgate.net The structure-activity relationship (SAR) studies identified N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c ) as the most potent inhibitor with an IC50 of 0.33 µM for AChE and 2.30 µM for BChE. researchgate.net

The table below details the cholinesterase inhibitory activity of selected pyrimidine derivatives.

| Compound/Derivative | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| 9 | EeAChE | - | 0.312 | acs.orgacs.org |

| 22 | eqBChE | - | 0.099 | acs.orgacs.org |

| 7c | AChE | 0.33 | - | researchgate.net |

| 7c | BChE | 2.30 | - | researchgate.net |

| 4 | AChE | 0.088 | - | nih.gov |

| 4 | BChE | 0.137 | - | nih.gov |

| Neostigmine (Control) | AChE | - | - | nih.gov |

| Neostigmine (Control) | BChE | - | - | nih.gov |

Microtubule Affinity-Regulating Kinase 4 (MARK4) has been identified as a promising therapeutic target for neurodegenerative disorders such as Alzheimer's disease. alzdiscovery.orgfrontiersin.org MARK4 is involved in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles. frontiersin.org Therefore, inhibitors of MARK4 are being explored for their potential to mitigate tau pathology. alzdiscovery.org

A series of 4,6-disubstituted pyrimidine-based compounds were synthesized and evaluated as MARK4 inhibitors. nih.gov The ATPase inhibition assay revealed that these compounds had IC50 values in the micromolar range against the MARK4 enzyme. nih.gov Compounds 9 and 14 were identified as having the highest affinity for MARK4 in both in-vitro and in-silico studies. nih.gov

Furthermore, some existing drugs have been found to exert their neuroprotective effects through the inhibition of MARK4. For example, galantamine, a drug used in Alzheimer's therapy, has been shown to inhibit the kinase activity of MARK4 with an estimated IC50 of approximately 5.87 µM. frontiersin.org Serotonin (B10506), a key neurotransmitter, has also been identified as a direct inhibitor of MARK4, suggesting a novel mechanism for its role in neurological and psychotic disorders. nih.gov

The table below summarizes the MARK4 inhibitory activity of selected compounds.

| Compound/Inhibitor | Target | IC50 (µM) | Reference |

| Galantamine | MARK4 | ~5.87 | frontiersin.org |

| Serotonin | MARK4 | - | nih.gov |

| Pyrimidine derivatives (8-14) | MARK4 | Micromolar range | nih.gov |

Other Therapeutic Explorations

The therapeutic potential of pyrimidine derivatives extends to the treatment of parasitic diseases such as malaria and leishmaniasis.

A series of 2,4,6-trisubstituted pyrimidines were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov Out of the fifteen compounds synthesized, eleven showed a minimum inhibitory concentration (MIC) in the range of 0.5-2 µg/mL, demonstrating significantly higher in vitro activity than the standard antimalarial drug pyrimethamine. nih.gov The 4-aminoquinoline (B48711) scaffold, which shares structural similarities with some pyrimidine derivatives, is a well-established pharmacophore for antimalarial drugs like chloroquine. mdpi.commdpi.com

In the context of leishmaniasis, a study on polycyclic derivatives, which can include pyrimidine-fused systems, demonstrated significant in vitro activity against Leishmania donovani and Leishmania major promastigotes. nih.gov Among the thirty-three derivatives tested, twenty-five were more active against L. donovani than the reference drug amphotericin B, and nine were as effective as amphotericin B against L. major. nih.gov A chloroquinoline derivative was also shown to be highly effective against L. infantum and L. amazonensis. nih.gov

The table below presents the antiparasitic activity of selected derivatives.

| Compound/Derivative | Parasite | Activity Metric | Result | Reference |

| 2,4,6-Trisubstituted Pyrimidines (11 compounds) | Plasmodium falciparum | MIC | 0.5-2 µg/mL | nih.gov |

| Polycyclic Derivatives (25 compounds) | Leishmania donovani | Activity | More active than Amphotericin B | nih.gov |

| Polycyclic Derivatives (9 compounds) | Leishmania major | Activity | As effective as Amphotericin B | nih.gov |

| Chloroquinoline derivative (GF1059) | Leishmania infantum (promastigotes) | Selectivity Index | 154.6 | nih.gov |

| Chloroquinoline derivative (GF1059) | Leishmania amazonensis (promastigotes) | Selectivity Index | 86.4 | nih.gov |

Antidiabetic and Antioxidant Effects

The therapeutic potential of pyrimidine derivatives has been explored in various metabolic disorders, including diabetes mellitus. These compounds have been investigated for their ability to modulate key pathways in diabetes pathogenesis, such as dipeptidyl peptidase-4 (DPP-4) inhibition, α-glucosidase/α-amylase modulation, and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) agonism. nih.gov The core structure of this compound serves as a scaffold for developing new antidiabetic agents.

Research into related structures has demonstrated significant bioactivity. For instance, a series of imidazolopyrimidine derivatives featuring a 2,4-dichlorophenyl moiety at the C5 position were identified as potent and selective DPP-4 inhibitors. nih.gov DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. The lead compound from this series, (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide, not only showed potent DPP-4 inhibition but also exhibited excellent pharmacokinetic profiles and in vivo efficacy in mouse models. nih.gov

In addition to their antidiabetic properties, pyrimidine derivatives have been evaluated for their antioxidant effects. Oxidative stress is a key contributor to the complications of diabetes. The antioxidant capacity of pyrimidine compounds is often linked to their ability to scavenge free radicals. researchgate.netnih.gov Studies on pyrimido[4,5-d]pyrimidine (B13093195) derivatives have identified several compounds with promising neuroprotective and antioxidant activities, as measured by the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.com For example, certain N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines demonstrated significant efficacy in protecting against hydrogen peroxide-induced cell death and showed potent inhibition of Aβ1–42 self-aggregation, a process linked to oxidative stress in Alzheimer's disease. mdpi.com While many pyrimidine compounds show weak to moderate direct radical scavenging, substitutions on the pyrimidine nucleus with groups like halogens can enhance their penetration into lipid membranes, potentially increasing their antioxidant activity within cellular environments. researchgate.net

| Compound Series | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidine Derivatives | DPP-4 Inhibition | A compound with a 2,4-dichlorophenyl moiety showed potent and selective DPP-4 inhibition and in vivo efficacy. | nih.gov |

| Pyrimido[4,5-d]pyrimidine Derivatives | Antioxidant (ORAC Assay) | Compound 4j was 1.6-fold more active than the standard, Trolox. Compounds 4g , 4i , and 4j showed significant neuroprotection. | mdpi.com |

| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives | Anti-lipid Peroxidation | Derivatives 2a (IC50 = 42 μΜ) and 2f (IC50 = 47.5 μΜ) were potent lipoxygenase inhibitors, indicating antioxidant potential. | nih.gov |

| Dihydropyrimidine (B8664642) Scaffolds | Hypoglycemic Activity | Compounds with methoxy and ethoxy substituents on the phenyl ring showed significant hypoglycemic activity in diabetic rat models. | researchgate.net |

Structure-Activity Relationships (SAR) and Ligand Design Principles

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. Structure-Activity Relationship (SAR) studies are crucial for optimizing these molecules to enhance their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The this compound scaffold contains several key features—a halogenated pyrimidine ring and a fluorinated phenyl group—that are pivotal for molecular interactions with biological targets.

SAR analyses of pyrido[2,3-d]pyrimidin-7-ones have shown that substitutions on a phenylamino (B1219803) moiety attached to the pyrimidine ring can significantly improve both potency and selectivity as kinase inhibitors. nih.gov Similarly, for pyrimidine-based antidiabetic agents, SAR studies have elucidated the roles of different functional groups in binding to targets like DPP-4 and PPAR-γ. nih.gov For instance, the design of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives as histone deacetylase (HDAC) inhibitors revealed that smaller groups on the phenyl ring were beneficial for inhibitory activity. tandfonline.com These studies provide a framework for the rational design of new derivatives of this compound, guiding the modification of its substituent groups to achieve desired therapeutic effects.

Influence of Halogenation and Fluorine Substitution on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate a drug's biological profile. nih.gov In the context of this compound, both chlorine and fluorine atoms play critical roles. The introduction of fluorine is a well-established tactic for enhancing the biological properties of pharmaceuticals. nih.gov Fluorine's high electronegativity and small size can increase metabolic stability, binding affinity, and bioavailability. scinito.ai The strong carbon-fluorine (C-F) bond can prevent metabolic degradation at that position, prolonging the compound's activity. nih.gov Furthermore, fluorine substitution can alter the acidity of nearby protons or influence the conformation of the molecule, leading to more favorable interactions with a target enzyme or receptor. nih.gov

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are also significant. These positions are highly reactive towards nucleophilic substitution, making them ideal handles for further chemical modification. The electron-withdrawing nature of chlorine atoms enhances this reactivity. Studies on other chlorinated pyrimidine derivatives have shown that such substitutions can lead to increased biological activity. For example, chloro-substituted compounds have demonstrated high antioxidant activity in some assays. researchgate.net In a series of PPARγ ligands, electron-withdrawing substitutions, including chlorine and bromine, on a benzene ring (Ring A) were shown to result in stronger biological activity. mdpi.com This effect was partly attributed to the potential for halogen bonding with protein residues in the ligand-binding pocket. mdpi.com

| Halogen | Position | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Fluorine | Phenyl Ring | Increased metabolic stability, binding affinity, and potency. | High electronegativity, strong C-F bond, conformational restriction. | nih.govscinito.ainih.gov |

| Chlorine | Pyrimidine Ring (C2, C4) | Serves as a reactive handle for nucleophilic substitution; can increase biological activity. | Electron-withdrawing nature enhances reactivity and can participate in halogen bonding. | researchgate.netmdpi.com |

| Chlorine | Phenyl Ring | Enhanced potency in kinase inhibitors and PPARγ ligands. | Electron-withdrawing effects and potential for halogen bonding. | mdpi.comnih.gov |

Positional Isomer Effects (C2, C4, C6 substitutions)

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. The C2, C4, and C6 positions of this compound each offer distinct opportunities for modification and have different impacts on the molecule's properties.

C2 Position: The C2 position is a common site for modification. In many pyrimidine-based drugs, this position is substituted with an amino group or other functionalities to engage in key hydrogen bonding interactions with the target protein. nih.gov Recent advances have enabled the C2-selective amination of pyrimidines through direct C-H functionalization, providing efficient access to 2-aminopyrimidines, which are prevalent motifs in bioactive molecules. researchgate.net

C4 Position: The C4 position, along with C2, is activated by the ring nitrogen atoms, making it susceptible to nucleophilic attack. The chlorine atom at C4 in the parent compound is a versatile leaving group, allowing for the introduction of a wide array of substituents, particularly amino groups. nih.gov However, introducing diversity at the C4 position can be challenging, as bulky substituents may sterically hinder the construction of fused ring systems or subsequent reactions. nih.gov Nevertheless, successful modification at C4 is often crucial for activity. For example, in a series of pyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of substituents at C4 was shown to improve binding to the ZAP-70 protein kinase. nih.gov

C6 Position: The C6 position is typically where the aryl group (the 4-fluorophenyl group in this case) is attached. This group often anchors the ligand into a specific pocket of the target protein. Modifications to the C6 substituent can therefore drastically alter binding affinity and selectivity. Skeletal editing strategies have been developed that use the reactivity of the C6 position to transform the pyrimidine core into other heterocyclic systems, such as pyridines, demonstrating its importance in chemical diversification. chinesechemsoc.orgchinesechemsoc.org

| Position | Common Substituents | Role in Biological Activity / Synthesis | Reference |

|---|---|---|---|

| C2 | Amino groups, Phenylamino | Often involved in key hydrogen bonding; C-H amination allows direct functionalization. | nih.govresearchgate.net |

| C4 | Amino groups, Alkyl groups, Chlorine | A key site for introducing diversity via nucleophilic substitution; can be critical for target binding but subject to steric hindrance. | nih.govnih.gov |

| C6 | Aryl groups, Alkyl groups | Typically anchors the molecule in the binding pocket; a site for skeletal editing and diversification. | chinesechemsoc.orgchinesechemsoc.org |

Computational and in Silico Studies of 2,4 Dichloro 6 4 Fluorophenyl Pyrimidine Derivatives

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding modes of pyrimidine (B1678525) derivatives and identifying key interactions that drive their biological activity.

Research on pyrimidine derivatives frequently employs molecular docking to elucidate their mechanism of action. For instance, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have used docking to explore their binding within the ATP-binding sites of kinases like VEGFR-2 and HER-2. mdpi.com These studies often reveal critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

In a study on 2,4-dichloro-6-methylpyrimidine (B20014) derivatives, designed as potential EGFR inhibitors, molecular docking was used to predict their binding modes. The results showed that these compounds could fit into the EGFR kinase domain, forming key interactions with amino acid residues, which is crucial for their inhibitory activity. nih.gov Similarly, docking studies of other pyrimidine analogs against targets like thymidylate synthase have identified them as potent inhibitors, highlighting specific interactions that contribute to their efficacy. jocpr.com

The primary interactions observed in docking studies of pyrimidine derivatives include:

Hydrogen Bonds: Often formed between the nitrogen atoms of the pyrimidine ring and amino acid residues like glutamine, aspartate, and arginine in the protein's active site.

Hydrophobic Interactions: The aromatic rings (both the pyrimidine and the phenyl group) frequently engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atoms on the pyrimidine ring can participate in halogen bonding, a noncovalent interaction that can contribute significantly to binding affinity.

| Derivative Class | Protein Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | VEGFR-2 / HER-2 | Cys, Asp, Glu, Lys | Hydrogen bonds, Hydrophobic interactions | mdpi.com |

| 2,4-dichloro-6-methylpyrimidines | EGFRT790M/L858R | Met, Asp, Thr, Lys | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| Pyridine (B92270) and Pyrimidine derivatives | Thymidylate Synthase | Not specified | Not specified | jocpr.com |

| 4-thiophenyl-pyrimidine derivatives | EGFR / VEGFR-2 | Not specified | Hydrogen bonds, Hydrophobic interactions | nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein, which is crucial for a more accurate understanding of the binding event. nih.gov

MD simulations of pyrimidine derivatives complexed with their target proteins typically run for nanoseconds to microseconds. frontiersin.orgaps.org The stability of the complex is evaluated by analyzing trajectories for metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable complex is generally characterized by low and converging RMSD values, indicating that the ligand maintains its binding pose within the active site. nih.gov

For example, MD simulations were used to study the liquid-crystal phases of phenyl-pyrimidine core structures, demonstrating the importance of accurate molecular models in reproducing experimental observations. nih.gov In drug discovery contexts, MD simulations have confirmed the stability of docked pyrimidine analogs in the active sites of targets like yeast casein kinase Yck2, providing confidence in the predicted binding modes. nih.govfrontiersin.org These simulations help to refine the understanding of the interaction landscape and confirm that the key interactions identified in docking are maintained in a dynamic environment. nih.gov

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | Low, stable, and converging values suggest the complex is stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Low fluctuations in the binding site residues indicate stable interactions with the ligand. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is maintained during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds indicate strong, stable interactions. |

Quantum Chemical Calculations (e.g., DFT, Frontier Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. bohrium.com These methods provide insights into the distribution of electron density, molecular orbital energies, and reactivity, which are fundamental to understanding a molecule's behavior and interaction capabilities.

For pyrimidine derivatives, DFT calculations are used to optimize the molecular geometry and compute various electronic descriptors. researchgate.net A key aspect of these studies is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net

HOMO: The outermost orbital containing electrons. Its energy level indicates the molecule's ability to donate electrons. A higher HOMO energy corresponds to a better electron donor.

LUMO: The innermost orbital without electrons. Its energy level reflects the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Studies on pyrimidine derivatives have used DFT to calculate these parameters, correlating them with observed biological activity or the potential for interaction with metallic nanoclusters for drug delivery purposes. bohrium.comnih.gov For instance, the LUMO of a triazolopyridine derivative, structurally related to pyrimidines, was found to be located mainly on the heterocyclic ring system, identifying it as the primary site for electron acceptance in interactions. researchgate.net

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Triazolo[4,3-a]pyridine derivative | -6.46 | -1.25 (Calculated from Hartree) | 5.21 | LUMO is located on the triazolopyridine ring, indicating the site of electron acceptance. | researchgate.net |

| Pyrimidine derivatives for corrosion inhibition | Not specified | Not specified | Not specified | Effectiveness as an inhibitor relates to molecular electronic structure. | |

| Pyrimidine derivatives with metal clusters | Not specified | Not specified | Not specified | Interaction strength correlates with electronic properties and adsorption energies. | bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

A QSAR study involves several key steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is chosen. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates a subset of the descriptors with the biological activity. ijpbs.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

QSAR studies have been successfully applied to various series of pyrimidine derivatives to predict their anticancer activity. mdpi.comijpbs.net For example, a QSAR study on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents identified key descriptors related to their activity and generated a statistically significant model. ijpbs.net These models help to identify which structural features are most important for activity, providing a rational basis for designing new derivatives with improved potency. nih.govnih.gov

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Constitutional (1D/2D) | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic structural properties and size. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and shape. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to the 3D shape and size of the molecule. |

| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Describes the electronic distribution and reactivity. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Relates to partitioning behavior and polarizability. |

Applications in Materials Science and Other Non Biological Fields

Electronic and Optical Materials Development

Pyrimidine (B1678525) derivatives are recognized as valuable building blocks in the synthesis of advanced materials. The optoelectronic characteristics of pyrimidine-based molecules have been harnessed for applications such as light-triggered hydrogen evolution. rsc.org The ability to precisely modify molecules based on the pyrimidine structure has led to their use in the development of Covalent Organic Frameworks (COFs), which are noted for their crystalline structure, porosity, and adaptability. rsc.org The presence of the dichloro and phenyl substituents on the pyrimidine ring can impart specific properties that may be beneficial in creating semiconductor materials and reagents.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and data processing. Organic molecules with extended pi-conjugation are known to exhibit enhanced NLO properties. Research into pyrimidine derivatives has highlighted their potential in this area.

While direct NLO studies on 2,4-dichloro-6-(4-fluorophenyl)pyrimidine are not extensively documented, research on structurally similar compounds provides significant insight. For instance, a detailed study was conducted on a new pyrimidine derivative, N-[4-(4-fluorophenyl)-6-(propan-2-yl)-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (PMMS), which shares the core 4-fluorophenyl-pyrimidine structure. rsc.org The NLO properties of PMMS were investigated using both experimental and computational methods, revealing its potential for use in advanced optical devices. rsc.org The investigation showed that properties like polarizability and hyperpolarizability were significantly enhanced in a crystalline environment. rsc.org Notably, the third-order nonlinear susceptibility (χ³) of PMMS was found to be superior to that of known chalcone (B49325) derivatives, underscoring its promise for optical and photonic applications. rsc.org

Table 1: NLO Property Comparison of a Related Pyrimidine Derivative This table presents findings for the structurally related compound PMMS as reported in the cited literature.

| Compound | Key NLO Finding | Potential Application | Source |

|---|---|---|---|

| N-[4-(4-fluorophenyl)-6-(propan-2-yl)-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (PMMS) | Exhibited a third-order nonlinear susceptibility (χ³) superior to known chalcone derivatives. | Advanced optical and photonic devices. | rsc.org |

Agricultural Chemical Research (e.g., Herbicidal, Fungicidal Properties)

The pyrimidine scaffold is a cornerstone in the discovery of modern agrochemicals. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy to enhance biological activity.

Fungicidal Properties

Pyrimidine derivatives are a well-established class of fungicides. nih.govfrontiersin.org To combat the development of resistance to existing treatments, research focuses on novel derivatives. mdpi.com A study on a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds revealed that many possessed excellent fungicidal activity against Botrytis cinerea, a major plant pathogen. mdpi.com The presence of a fluorine atom on the phenyl ring was found to be particularly effective. mdpi.com For example, the compound 4-(4-Fluorophenyl)-6-trifluoromethyl-2-aminopyrimidine (III-13) demonstrated significant fungicidal activity. mdpi.com In greenhouse tests, certain analogs showed activity that was significantly higher than the commercial fungicide pyrimethanil. mdpi.com

**Table 2: In Vitro Fungicidal Activity of a Related Fluorophenyl Pyrimidine Derivative Against Botrytis cinerea*** *Data is presented for compound III-13, which is structurally related to the title compound, as reported in the cited literature.

| Compound | Target Fungus | EC₅₀ (μg/mL) | Source |

|---|---|---|---|

| 4-(4-Fluorophenyl)-6-trifluoromethyl-2-aminopyrimidine (III-13) | Botrytis cinerea | 1.58 | mdpi.com |

| Pyrimethanil (Control) | Botrytis cinerea | 1.02 | mdpi.com |

| Cyprodinil (Control) | Botrytis cinerea | 0.08 | mdpi.com |

Herbicidal Properties

The pyrimidine skeleton is also a key feature in many herbicides. nih.gov Aryloxyphenoxypropionates (APPs) are a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme, and research has explored incorporating pyrimidinyl moieties into these structures. researchgate.net A preliminary bioassay of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives showed that most had good herbicidal activities against barnyard grass and rape. researchgate.net

Furthermore, research into picolinic acid herbicides has shown that introducing a pyrazolyl group containing a fluorophenyl substituent can lead to potent herbicidal activity. mdpi.com For instance, the compound 4-Amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid demonstrated the utility of the combined dichloro and fluorophenyl motifs in designing new herbicidal molecules. mdpi.com The broad use of pyrimidine derivatives in this field indicates that the this compound structure is a valuable starting point for the synthesis of novel herbicides. nih.govmdpi.com

Self-Assembly and Nanostructure Formation

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through noncovalent interactions. This process is fundamental to creating novel nanomaterials. Pyrimidine's ability to participate in hydrogen bonding is a significant factor in its capacity to form supramolecular assemblies. rsc.org This characteristic is exploited in the rational design of materials like Covalent Organic Frameworks (COFs), where the adjustable nature of pyrimidine-based units allows for the construction of highly ordered, porous structures. rsc.org

The substituents on the pyrimidine ring play a crucial role in directing the assembly process. In the case of this compound, the fluorine atom is of particular interest. Fluorine can participate in weak hydrogen bonds and other unorthodox interactions, such as F···π contacts, which can stabilize crystal structures. nih.govresearchgate.net Research on other molecules containing both chlorophenyl and fluorophenyl groups has shown that these noncovalent interactions work together to generate complex supramolecular self-assemblies in the crystalline state. nih.govresearchgate.net The interaction between the carborane C–H group and fluorine has also been shown to direct the formation of supramolecular structures, highlighting the unique role of fluorine in crystal engineering. rsc.org These findings suggest that the 4-fluorophenyl group of the title compound can be a key driver in the formation of predictable and stable nanostructures.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for 2,4-dichloro-6-(4-fluorophenyl)pyrimidine and its analogs is primarily centered on its utility as a key intermediate in the synthesis of biologically active compounds. The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous drugs, and its derivatives have shown a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govgsconlinepress.com The presence of two reactive chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic substitution reactions, providing a straightforward method for introducing molecular diversity. acs.orgmdpi.com

Research has demonstrated that the reactivity of the halogen positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5 for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. acs.org This inherent reactivity difference is a cornerstone of the synthetic strategies employed to create libraries of derivatives. The 4-fluorophenyl group at the C6 position further modulates the electronic nature of the pyrimidine ring and can be a key interaction moiety in the binding of target biomolecules. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov

The design and synthesis of derivatives of 2,4-dichloropyrimidine (B19661) have been a focus of many studies, with a significant number of these compounds being investigated as kinase inhibitors, particularly for applications in oncology. nih.govclausiuspress.comnih.govacs.org The general consensus is that the dichloropyrimidine scaffold serves as an excellent starting point for creating molecules that can be tailored to fit the ATP-binding sites of various kinases.

Emerging Avenues for Targeted Therapeutic Development

The structural features of this compound make it an ideal scaffold for the development of novel targeted therapies. The ability to selectively functionalize the C2 and C4 positions allows for the creation of compounds with finely tuned biological activities.

Emerging therapeutic avenues include:

Kinase Inhibitors: The pyrimidine scaffold is a known hinge-binding motif for many protein kinases. rsc.org By attaching various functional groups to the this compound core, it is possible to design selective inhibitors for specific kinases implicated in diseases like cancer. For instance, derivatives of 2,4-dichloropyrimidine have been explored as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. nih.govclausiuspress.com Future work could focus on targeting other kinase families, such as Aurora kinases or cyclin-dependent kinases (CDKs), which are also critical regulators of cell cycle and proliferation. nih.govacs.org

Antiviral and Antimicrobial Agents: Pyrimidine derivatives have a long history as antiviral and antimicrobial agents. nih.govgsconlinepress.com The this compound scaffold can be used to generate novel compounds with potential activity against a range of pathogens. The exploration of different substituents at the C2 and C4 positions could lead to the discovery of new mechanisms of action or compounds that can overcome existing drug resistance.

Central Nervous System (CNS) Agents: The pyrimidine nucleus is also found in compounds with activity in the central nervous system. nih.gov There is potential to develop derivatives of this compound as modulators of CNS targets, such as serotonin (B10506) or adenosine (B11128) receptors. nih.gov The fluorine atom can play a crucial role in brain penetration and metabolic stability, which are key properties for CNS drugs.

Anti-inflammatory and Immunomodulatory Agents: Chronic inflammation is a hallmark of many diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties. nih.govtandfonline.com Future research could explore the potential of this compound derivatives to modulate key inflammatory pathways, such as those involving cytokines or pro-inflammatory enzymes.

The following table summarizes the potential therapeutic targets for derivatives of this compound:

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, Cyclin-Dependent Kinases (CDKs) | The pyrimidine core can act as a hinge-binding motif in the ATP-binding site of kinases. nih.govclausiuspress.comnih.govacs.orgrsc.org |

| Infectious Diseases | Viral polymerases, bacterial enzymes | Pyrimidine analogs can interfere with nucleic acid synthesis in pathogens. nih.govgsconlinepress.com |

| Neurology | Serotonin receptors, Adenosine receptors | The pyrimidine scaffold is present in various CNS-active compounds. nih.gov |

| Inflammation | Cyclooxygenase (COX), Cytokine signaling pathways | Pyrimidine derivatives have demonstrated anti-inflammatory and immunomodulatory effects. nih.govtandfonline.com |

Advancements in Synthetic Methodologies and Chemical Transformations

The synthesis of this compound itself is typically achieved through a Suzuki coupling reaction between a suitable boronic acid and a trichloropyrimidine. acs.org Advances in synthetic methodologies are focused on improving the efficiency, regioselectivity, and scope of the subsequent transformations of this key intermediate.

Key areas of advancement include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira reactions are powerful tools for creating carbon-carbon bonds at the C4 and C2 positions. acs.orgresearchgate.net Research is ongoing to develop more active and selective palladium catalysts that can operate under milder conditions and with lower catalyst loadings. researchgate.net The use of microwave irradiation has been shown to accelerate these reactions significantly. researchgate.net

Regioselective Amination: The introduction of amino groups at the C4 and C2 positions is a common strategy in medicinal chemistry. acs.orgresearchgate.net While traditional SNAr reactions can lead to mixtures of isomers, palladium-catalyzed amination has emerged as a highly regioselective method, strongly favoring substitution at the C4 position. acs.org Further research into ligand development for palladium catalysts could lead to even greater control over regioselectivity. nih.govnih.gov

Flow Chemistry and Automated Synthesis: The use of flow chemistry can offer significant advantages for the synthesis of pyrimidine derivatives, including improved reaction control, enhanced safety, and the potential for high-throughput library synthesis. This technology could be applied to the multi-step synthesis of complex molecules starting from this compound.

Sustainable Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of greener solvents, recyclable catalysts, and minimizing waste generation. nih.gov Future research will likely focus on applying these principles to the synthesis of this compound and its derivatives.

The table below provides a comparative overview of synthetic methods for the functionalization of 2,4-dichloropyrimidines:

| Reaction Type | Position Selectivity (C4 vs. C2) | Key Advantages | Areas for Advancement |

| SNAr Amination | Moderate (typically 2:1 to 4:1 for C4) acs.org | Simple, well-established | Improved regioselectivity, milder reaction conditions |

| Pd-Catalyzed Amination | High (>30:1 for C4) acs.org | Excellent regioselectivity | Broader substrate scope, lower catalyst loading |

| Suzuki Coupling | High for C4 acs.orgresearchgate.net | Forms C-C bonds, wide functional group tolerance | Use of greener solvents, recyclable catalysts |

| Sonogashira Coupling | Less selective than Suzuki acs.org | Forms C-C triple bonds | Improved regioselectivity |

Interdisciplinary Research Opportunities

The unique properties of this compound and its derivatives create numerous opportunities for interdisciplinary research, bridging chemistry, biology, and materials science.

Chemical Biology: Fluorinated pyrimidines can be used as probes to study biological processes. nih.govnih.gov The ¹⁹F nucleus provides a unique spectroscopic handle for NMR studies of protein-ligand interactions and for in vivo imaging. nih.gov Derivatives of this compound could be developed as ¹⁹F-NMR probes to investigate the active sites of enzymes or as PET imaging agents for diagnostic purposes. mdpi.com

Materials Science: The aromatic and heterocyclic nature of the pyrimidine ring suggests potential applications in the development of novel organic materials. mdpi.com The ability to functionalize the scaffold at multiple positions allows for the synthesis of polymers or small molecules with tailored electronic and photophysical properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Computational Chemistry: Molecular modeling and computational studies can play a crucial role in predicting the biological activity of novel derivatives and in understanding the mechanisms of their interactions with biological targets. researchgate.net This can help to rationalize structure-activity relationships and guide the design of more potent and selective compounds, accelerating the drug discovery process.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods or gloveboxes when handling volatile or toxic intermediates .

- Waste Management : Segregate chemical waste into halogenated and non-halogenated containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Spill Response : Absorb spills with inert materials (e.g., silica gel) and decontaminate surfaces with ethanol/water mixtures. Avoid direct contact with skin or inhalation of dust .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Metal-Free Synthesis : Use β-CF₃-aryl ketones under mild conditions (e.g., DMF, 60–80°C) with K₂CO₃ as a base. This method achieves high yields (>85%) and avoids transition-metal catalysts, reducing purification complexity .

- Halogenation Steps : Introduce chlorine at positions 2 and 4 via nucleophilic substitution using POCl₃ or PCl₅. Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane/EtOAc 7:3) .

- Example Reaction :

| Reactant | Conditions | Yield | Characterization |

|---|---|---|---|

| 4-Fluorophenyl ketone | DMF, 70°C, 12h | 88% | ¹H NMR (δ 8.2–8.4 ppm, aromatic H); ¹⁹F NMR (δ -112 ppm) |

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR: Aromatic protons appear as doublets (δ 7.5–8.5 ppm, J = 8–10 Hz for para-fluorophenyl).

- ¹⁹F NMR: Single peak near δ -110 ppm confirms the fluorophenyl group .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 283.97 (calculated for C₁₀H₅Cl₂FN₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates. Avoid THF due to poor solubility of halogenated intermediates .

- Temperature Control : Maintain 70–80°C for nucleophilic substitutions; higher temperatures (>100°C) may degrade fluorophenyl groups .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate chlorination while minimizing side reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrimidines?

- Methodological Answer :

- Cross-Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm regiochemistry .

- X-Ray Crystallography : Use single-crystal analysis to resolve ambiguities in substitution patterns. For example, bond angles (C–C–N ≈ 120°) and torsional data (e.g., C10–N2–C11–C12 dihedral angles) validate structural assignments .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing fluorine atom activates the pyrimidine ring for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in toluene/EtOH (3:1) at 90°C .

- Competing Reactions : Monitor for dehalogenation at position 4 under basic conditions. Additives like TBAB (tetrabutylammonium bromide) suppress this side reaction .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer :

- Purity Factors : Recrystallize the compound from EtOH/H₂O (9:1) to remove chlorinated byproducts. DSC (Differential Scanning Calorimetry) provides accurate mp measurements (reported range: 142–145°C) .

- Polymorphism : Test for crystalline forms via PXRD. Orthorhombic vs. monoclinic structures can alter thermal properties .

Applications in Medicinal Chemistry

Q. What role does this compound serve in drug discovery?

- Methodological Answer :

- Kinase Inhibition : The dichloro-fluorophenyl motif enhances binding to ATP pockets in kinases. Screen against CDK2/cyclin E using fluorescence polarization assays (IC₅₀ < 1 µM) .

- SAR Studies : Modify the 4-chloro group to sulfonamides or amines to optimize pharmacokinetic properties (e.g., logP reduction from 3.2 to 2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.